molecular formula C14H17NO3 B2949884 (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one CAS No. 137641-62-4

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one

Cat. No.: B2949884
CAS No.: 137641-62-4
M. Wt: 247.294
InChI Key: XZKAKRTUAZYHIS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKAKRTUAZYHIS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The specific synthetic pathway can vary, but it typically includes the formation of the pyrrolidine ring followed by the introduction of the benzyl and ethoxycarbonyl groups.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidinones, including this compound, exhibit notable anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds were tested using an MTT assay to assess cell viability post-treatment. The results indicated that certain structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundIC50 (µM)Cell LineNotes
Compound A10.5A549Significant cytotoxicity
Compound B15.0HSAEC1-KTLower toxicity to non-cancerous cells
This compoundTBDTBDFurther studies needed

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial activity. Various studies have screened similar compounds against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the molecular structure can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)PathogenEfficacy
Compound C>64E. coliNo significant activity
Compound D<32Staphylococcus aureusEffective against resistant strains
This compoundTBDTBDFurther investigation required

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression . Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives in vivo using xenograft models for cancer. The compounds demonstrated varying degrees of tumor growth suppression, with some achieving complete inhibition in specific cancer types . These findings support the potential for further development into therapeutic agents.

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